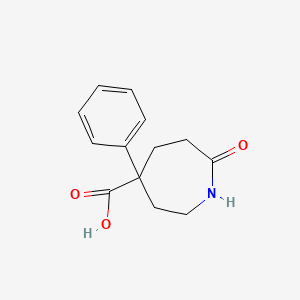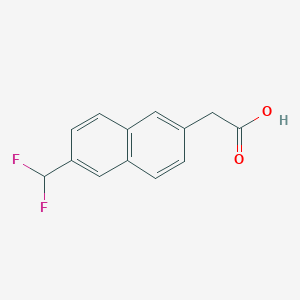
Methyl 2-(2,4-dimethylquinolin-6-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2,4-dimethylquinolin-6-yl)acetate is a chemical compound with the molecular formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4-dimethylquinolin-6-yl)acetate typically involves the alkylation of 2,4-dimethylquinoline with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Methyl 2-(2,4-dimethylquinolin-6-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(2,4-dimethylquinolin-6-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of Methyl 2-(2,4-dimethylquinolin-6-yl)acetate is not well-documented. as a quinoline derivative, it may interact with various molecular targets, including enzymes and receptors, influencing biological pathways. Further research is needed to elucidate its specific mechanisms and molecular targets .
類似化合物との比較
Similar Compounds
Methyl 2-(quinolin-6-yl)acetate: Similar structure but lacks the dimethyl groups at positions 2 and 4.
Ethyl 2-(2,4-dimethylquinolin-6-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-(2,4-dimethylquinolin-6-yl)acetate is unique due to the presence of dimethyl groups at positions 2 and 4 on the quinoline ring, which can influence its chemical reactivity and biological activity. These structural features may confer distinct properties compared to other quinoline derivatives .
特性
分子式 |
C14H15NO2 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
methyl 2-(2,4-dimethylquinolin-6-yl)acetate |
InChI |
InChI=1S/C14H15NO2/c1-9-6-10(2)15-13-5-4-11(7-12(9)13)8-14(16)17-3/h4-7H,8H2,1-3H3 |
InChIキー |
RYWQICTXOBKEAG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC2=C1C=C(C=C2)CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11876822.png)
![3-Chloro-3-[(4-nitrophenoxy)methyl]-3H-diazirene](/img/structure/B11876827.png)





![2-Thia-8-azaspiro[4.5]decane-4-carboxamide 2,2-dioxide](/img/structure/B11876867.png)




![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)
![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)
